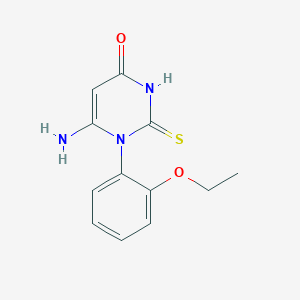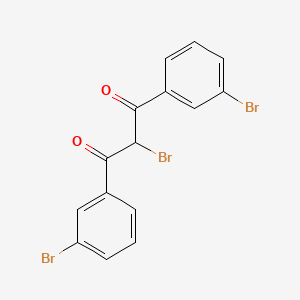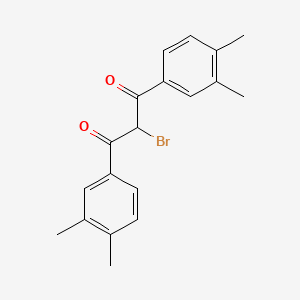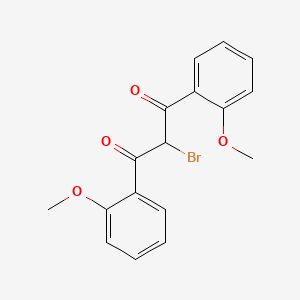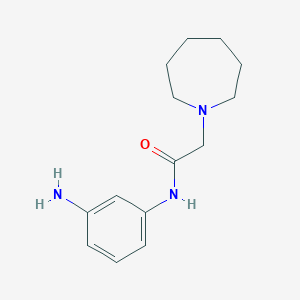![molecular formula C14H21N3O2 B3308283 N-[3-(aminomethyl)phenyl]-3-(morpholin-4-yl)propanamide CAS No. 937631-19-1](/img/structure/B3308283.png)
N-[3-(aminomethyl)phenyl]-3-(morpholin-4-yl)propanamide
Overview
Description
“N-[3-(aminomethyl)phenyl]-3-(morpholin-4-yl)propanamide” is a chemical compound with the molecular formula C14H21N3O2 and a molecular weight of 263.34 . It is a specialty product used for proteomics research .
Physical and Chemical Properties This compound is a powder at room temperature . Its IUPAC name is N-[3-(aminomethyl)phenyl]-3-(4-morpholinyl)propanamide .
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
N-[3-(aminomethyl)phenyl]-3-(morpholin-4-yl)propanamide derivatives have been identified as neurokinin-1 (NK-1) receptor antagonists with potential applications in treating emesis and depression. A particular compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, demonstrated significant efficacy in pre-clinical tests relevant to these conditions (Harrison et al., 2001).
Antimalarial Activity
Compounds based on the this compound scaffold, such as N‐(3‐chloro‐4‐fluorophenyl)‐2‐methyl‐2‐{[4‐methyl‐3‐(morpholinosulfonyl)phenyl]amino}propanamide, have shown promising low-nanomolar activity against the intraerythrocytic stages of the malaria parasite, Plasmodium falciparum. These compounds are also believed to possess transmission-blocking capabilities, which are crucial for malaria control (Norcross et al., 2019).
Anticonvulsant Properties
This compound derivatives have been synthesized and studied for their potential as anticonvulsant agents. One of the compounds in this series displayed broad spectra of activity across various preclinical seizure models, indicating its potential utility in treating epilepsy (Kamiński et al., 2015).
Antioxidant and Anticancer Activity
Some derivatives of this compound have been tested for their antioxidant and anticancer activities. The antioxidant activity of certain compounds was found to be significantly higher than that of well-known antioxidants like ascorbic acid. Additionally, these compounds exhibited cytotoxicity against various cancer cell lines, making them potential candidates for anticancer therapies (Tumosienė et al., 2020).
Antibacterial Properties
This compound derivatives have also been explored for their antibacterial properties. A study focused on tertiary aminoalkanols hydrochlorides derived from these compounds, revealing notable antibacterial activity (Isakhanyan et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]-3-morpholin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c15-11-12-2-1-3-13(10-12)16-14(18)4-5-17-6-8-19-9-7-17/h1-3,10H,4-9,11,15H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSBQKZCGILRMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)NC2=CC=CC(=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-propyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3308201.png)
![4-(2-methoxyethyl)-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3308209.png)

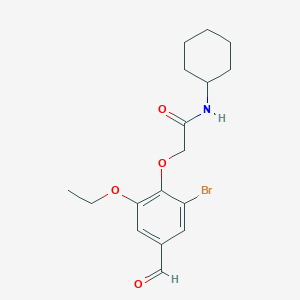
![(2E)-3-{3,5-dibromo-4-[(methoxycarbonyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B3308234.png)
